2-Amino-3-benzylbenzoic acid
CAS No.:
Cat. No.: VC19861075
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO2 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-amino-3-benzylbenzoic acid |
| Standard InChI | InChI=1S/C14H13NO2/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17) |
| Standard InChI Key | VJRZCXBUTMOJDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-3-benzylbenzoic acid features a benzoic acid backbone substituted with an amino group (-NH) at position 2 and a benzyl group (-CHCH) at position 3 (Figure 1). The benzyl moiety enhances the compound’s lipophilicity, influencing its solubility and pharmacokinetic profile. The amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions, critical for its reactivity and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| Melting Point | Not reported |
| Solubility | Slightly soluble in DMSO, methanol |
| pKa (predicted) | ~4.8 (carboxylic acid) |
| Storage Conditions | Sealed, room temperature, dark |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol aligns with trends observed in structurally related anthranilic acid derivatives . Its predicted pKa of 4.8 suggests moderate acidity, comparable to benzoic acid (pKa ~4.2) .
Synthesis and Optimization
Reduction of Nitro Precursors
A common synthesis route involves the reduction of 3-benzyl-2-nitrobenzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere selectively reduces the nitro group (-NO) to an amino group (-NH) while preserving the benzyl and carboxylic acid functionalities .
Reaction Conditions:
-
Catalyst: 10% Pd/C (5–10 wt%)
-
Solvent: Ethanol or methanol
-
Temperature: 25–50°C
-
Pressure: 1–3 atm H
-
Yield: 70–85%
This method avoids side reactions such as debenzylation, which could occur under harsher conditions.
Amidation and Esterification
The carboxylic acid group can be converted to amides or esters for further functionalization. For example, coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields amide derivatives, while esterification with methanol and sulfuric acid produces methyl esters .
Table 2: Key Synthetic Pathways
| Method | Reagents/Conditions | Application |
|---|---|---|
| Catalytic Hydrogenation | H, Pd/C, ethanol, 50°C | Nitro-to-amino conversion |
| Esterification | MeOH, HSO, reflux | Carboxylic acid protection |
| Amidation | EDC, DMF, rt | Peptide coupling |
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The amino group acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides or alkyl halides. For instance, acetylation with acetic anhydride yields 2-acetamido-3-benzylbenzoic acid, a strategy used to modulate bioavailability.
Oxidation and Stability
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column effectively separates 2-amino-3-benzylbenzoic acid from impurities. A typical mobile phase comprises acetonitrile-water-phosphoric acid (60:40:0.1 v/v), achieving a retention time of 8.2 minutes . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with 0.1% formic acid.
Table 3: HPLC Parameters
| Column | Mobile Phase | Detection | Retention Time |
|---|---|---|---|
| Newcrom R1 (C18) | MeCN:HO:HPO | UV 254 nm | 8.2 min |
Spectroscopic Analysis
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UV-Vis: Absorption maxima at 260 nm (π→π* transitions of aromatic rings) .
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IR: Stretching vibrations at 3300 cm (N-H), 1680 cm (C=O), and 1600 cm (C=C).
Pharmacological Applications
Enzyme Inhibition
2-Amino-3-benzylbenzoic acid exhibits inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. By mimicking the structure of endogenous substrates, it competitively binds to the enzyme’s active site, reducing glucose degradation.
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